molecular formula C23H14Cl2N6S B12710023 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)- CAS No. 109322-25-0

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)-

Cat. No.: B12710023
CAS No.: 109322-25-0
M. Wt: 477.4 g/mol
InChI Key: GDDXDFWXQYBJFE-UHFFFAOYSA-N
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Description

“3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)-” is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex compounds typically involves multi-step organic synthesis. The general approach may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Introduction of Substituents: The chlorophenyl and indoloquinoxalinyl groups can be introduced through various substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Scientific Research Applications

This compound could have several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anti-cancer or anti-microbial agents.

    Biological Studies: Investigating its interactions with biological macromolecules such as proteins and DNA.

    Industrial Applications: Possible use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity. The molecular targets might include:

    Enzymes: Such as cytochrome P450 enzymes.

    Receptors: Like G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad applications.

    Benzimidazole: Another heterocyclic compound with similar biological activities.

    Quinoxaline: Known for its anti-microbial properties.

Uniqueness

The uniqueness of “3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)-” lies in its complex structure, which may confer specific binding properties and biological activities not seen in simpler analogs.

Properties

CAS No.

109322-25-0

Molecular Formula

C23H14Cl2N6S

Molecular Weight

477.4 g/mol

IUPAC Name

3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H14Cl2N6S/c24-13-5-8-15(9-6-13)31-20(28-29-23(31)32)12-30-19-4-2-1-3-16(19)21-22(30)27-17-10-7-14(25)11-18(17)26-21/h1-11H,12H2,(H,29,32)

InChI Key

GDDXDFWXQYBJFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)N=C3N2CC5=NNC(=S)N5C6=CC=C(C=C6)Cl

Origin of Product

United States

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